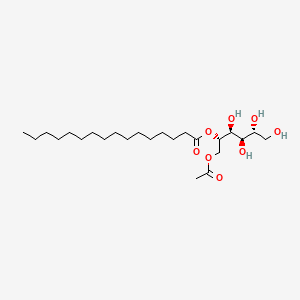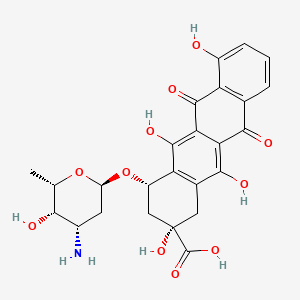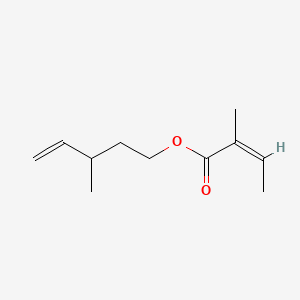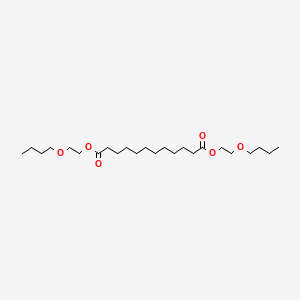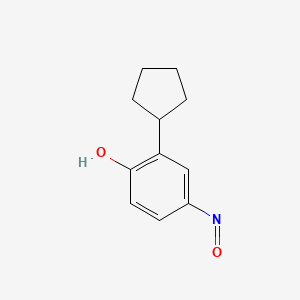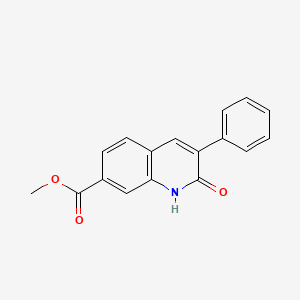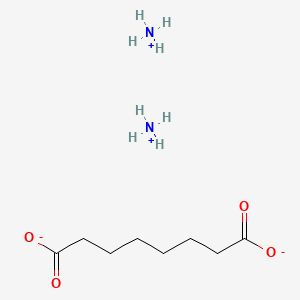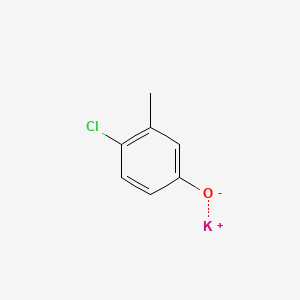
Zirconium bis(isoundecanoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zirconium bis(isoundecanoate) is a chemical compound that belongs to the class of zirconium carboxylates. It is formed by the reaction of zirconium with isoundecanoic acid. This compound is known for its unique properties and has found applications in various fields, including catalysis, coatings, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: Zirconium bis(isoundecanoate) can be synthesized through the reaction of zirconium tetrachloride with isoundecanoic acid in the presence of a suitable solvent. The reaction typically involves heating the mixture under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods: In an industrial setting, the production of zirconium bis(isoundecanoate) involves large-scale reactors where zirconium tetrachloride and isoundecanoic acid are mixed in precise stoichiometric ratios. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The final product is then subjected to quality control measures to ensure it meets industry standards.
化学反应分析
Types of Reactions: Zirconium bis(isoundecanoate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zirconium oxide and other by-products.
Reduction: Under certain conditions, it can be reduced to form lower oxidation state zirconium compounds.
Substitution: It can participate in substitution reactions where the isoundecanoate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used. The reaction conditions vary depending on the desired product.
Substitution: Various ligands, including phosphines and amines, can be used in substitution reactions. The reaction conditions depend on the reactivity of the ligands.
Major Products Formed:
Oxidation: Zirconium oxide and organic by-products.
Reduction: Lower oxidation state zirconium compounds.
Substitution: New zirconium complexes with different ligands.
科学研究应用
Zirconium bis(isoundecanoate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Medicine: Research is ongoing to explore its use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of high-performance coatings and as a stabilizer in plastics and other materials.
作用机制
The mechanism of action of zirconium bis(isoundecanoate) involves its ability to form stable complexes with various substrates. The zirconium center acts as a Lewis acid, facilitating various chemical reactions. In biological systems, it can interact with biomolecules through coordination bonds, affecting their structure and function.
相似化合物的比较
Zirconium tetrachloride: A precursor to zirconium bis(isoundecanoate) with similar reactivity but different applications.
Zirconium oxide: A common oxidation product with applications in ceramics and catalysis.
Zirconium acetylacetonate: Another zirconium carboxylate with different ligands and applications.
Uniqueness: Zirconium bis(isoundecanoate) is unique due to its specific ligand structure, which imparts distinct properties and reactivity compared to other zirconium compounds. Its ability to form stable complexes with various substrates makes it valuable in catalysis and materials science.
属性
CAS 编号 |
93965-33-4 |
|---|---|
分子式 |
C22H42O4Zr |
分子量 |
461.8 g/mol |
IUPAC 名称 |
9-methyldecanoate;zirconium(2+) |
InChI |
InChI=1S/2C11H22O2.Zr/c2*1-10(2)8-6-4-3-5-7-9-11(12)13;/h2*10H,3-9H2,1-2H3,(H,12,13);/q;;+2/p-2 |
InChI 键 |
ZYMOIIRZZCBDCC-UHFFFAOYSA-L |
规范 SMILES |
CC(C)CCCCCCCC(=O)[O-].CC(C)CCCCCCCC(=O)[O-].[Zr+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![disodium;[(1R,3S,6S,7S,12S,15R,16S,22R)-22-(2-ethyl-3-methylbutyl)-1,3,7-trimethyl-20-propyl-9-sulfonatooxy-19,21,23-trioxahexacyclo[18.2.1.02,18.03,16.06,15.07,12]tricosan-10-yl] sulfate](/img/structure/B12643642.png)
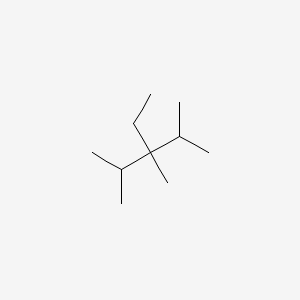

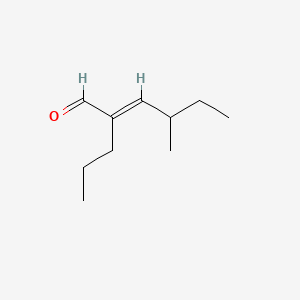
![2-(4-Methoxy-2-propan-2-yloxyanilino)-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12643678.png)
![[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanol](/img/structure/B12643681.png)
